molecular formula C20H22N2O3S B2762713 (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone CAS No. 391876-84-9

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B2762713
CAS No.: 391876-84-9
M. Wt: 370.47
InChI Key: XQSCYAIFLPVPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic molecule that features a combination of isoquinoline, sulfonyl, phenyl, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline, sulfonyl chloride, phenylboronic acid, and pyrrolidine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs.

    Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

    Oxidation: N-oxides of the isoquinoline ring.

    Reduction: Sulfides or thiols from the sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be studied for its potential to bind to specific biological receptors.

Medicine

    Drug Development: Due to its complex structure, it can be a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the isoquinoline and pyrrolidine rings can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)methanone: Lacks the pyrrolidine group, which may reduce its binding affinity in certain applications.

    (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of pyrrolidine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the isoquinoline and pyrrolidine rings in (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone provides a unique combination of structural features that can enhance its binding properties and biological activity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(21-12-3-4-13-21)17-7-9-19(10-8-17)26(24,25)22-14-11-16-5-1-2-6-18(16)15-22/h1-2,5-10H,3-4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSCYAIFLPVPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.